molecular formula C12H16O3 B8306122 7-Hydroxymethyl-4-isopropyl-2-methoxy-2,4,6-cycloheptatrien-1-one

7-Hydroxymethyl-4-isopropyl-2-methoxy-2,4,6-cycloheptatrien-1-one

Cat. No. B8306122
M. Wt: 208.25 g/mol
InChI Key: LXQAWWZROUNOPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxymethyl-4-isopropyl-2-methoxy-2,4,6-cycloheptatrien-1-one is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxymethyl-4-isopropyl-2-methoxy-2,4,6-cycloheptatrien-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxymethyl-4-isopropyl-2-methoxy-2,4,6-cycloheptatrien-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Hydroxymethyl-4-isopropyl-2-methoxy-2,4,6-cycloheptatrien-1-one

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

7-(hydroxymethyl)-2-methoxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C12H16O3/c1-8(2)9-4-5-10(7-13)12(14)11(6-9)15-3/h4-6,8,13H,7H2,1-3H3

InChI Key

LXQAWWZROUNOPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C(=O)C(=C1)OC)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hinokitiol (20 g, 0.12 mol) and potassium hydroxide (8 g, 0.12 mol) were dissolved in water (80 ml), and 37% Formalin (12 ml, 0.16 mmol) was added thereto. The reaction solution was heated at 100° C. for 5 hours while stirring. The reaction solution was neutralized with 6N HCl, then the reaction product was extracted with dichloromethane. The extract was dried over sodium sulfate, then concentrated under reduced pressure. The residue was dissolved in acetone (200 ml), potassium carbonate (34 g, 0.25 mol) and dimethyl sulfate (16 ml, 0.16 mol) were added thereto, and the solution was heated and refluxed for an hour with stirring. The precipitate was removed by filtration, and filtrate was concentrated under reduced pressure. The filtration residue was washed with dichloromethane. The resultant was washed with water and dried over sodium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography [(eluent:hexane/ethyl acetate (1:4)] to give 18.5 g of 7-hydroxymethyl-4-isopropyl-2-methyoxy-2,4,6-cycloheptatrien-1-one as a pale yellow oil (yield, 74%). This oil was solidified when allowed to stand at room temperature.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
catalyst
Reaction Step Four

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